(3-Aminopyrazin-2-yl)boronic acid
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Overview
Description
(3-Aminopyrazin-2-yl)boronic acid is an organoboron compound characterized by the presence of both an amino group and a boronic acid group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrazin-2-yl)boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated pyrazine with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-Aminopyrazin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrazines, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
(3-Aminopyrazin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Aminopyrazin-2-yl)boronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting specific enzymes or interacting with proteins involved in signal transduction.
Comparison with Similar Compounds
- Phenylboronic acid
- Pyridine-3-boronic acid
- Pyrazine-2-boronic acid
Comparison: (3-Aminopyrazin-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications compared to similar compounds .
Properties
Molecular Formula |
C4H6BN3O2 |
---|---|
Molecular Weight |
138.92 g/mol |
IUPAC Name |
(3-aminopyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C4H6BN3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2,9-10H,(H2,6,8) |
InChI Key |
IWBJZZOMTCWKGC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CN=C1N)(O)O |
Origin of Product |
United States |
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